molecular formula C7H9BrN2O2 B2438174 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one CAS No. 1935323-46-8

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one

Cat. No.: B2438174
CAS No.: 1935323-46-8
M. Wt: 233.065
InChI Key: UZSKYWFRWRHGIE-UHFFFAOYSA-N
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Description

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyridazine and 2-methoxyethanol.

    Substitution Reaction: The methoxyethyl group is introduced via a substitution reaction, where 2-chloropyridazine reacts with 2-methoxyethanol in the presence of a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bromination and substitution reactions efficiently.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the compound’s biological activity.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with different hydrogenation levels.

    Substitution: New compounds with substituted functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes, leading to altered cellular functions.

    Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.

    DNA Interaction: Interacting with DNA, potentially leading to changes in gene expression and cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine.

    6-Fluoro-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of bromine.

    6-Iodo-2-(2-methoxyethyl)pyridazin-3(2H)-one: Similar structure but with an iodine atom instead of bromine.

Uniqueness

6-Bromo-2-(2-methoxyethyl)pyridazin-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which may not be possible with other halogens like chlorine or fluorine.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-2-(2-methoxyethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O2/c1-12-5-4-10-7(11)3-2-6(8)9-10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSKYWFRWRHGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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